

# Solubility profile of 2-Bromo-3-nitrobenzaldehyde in common lab solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-3-nitrobenzaldehyde

Cat. No.: B1282389

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## Solubility Profile of 2-Bromo-3-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Bromo-3-nitrobenzaldehyde**, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.<sup>[1]</sup> Understanding the solubility of this compound in common laboratory solvents is crucial for its synthesis, purification, and application in further chemical reactions.

### Core Compound Properties

**2-Bromo-3-nitrobenzaldehyde** (CAS No: 90407-21-9) is a solid at room temperature with a molecular weight of 230.02 g/mol.<sup>[2][3]</sup> Its structure, featuring a polar aldehyde and a nitro group, alongside a less polar bromo substituent on the aromatic ring, dictates its solubility behavior.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNO <sub>3</sub>	[2][3]
Molecular Weight	230.02 g/mol	[2][3]
Melting Point	92 °C	[4]
Physical Form	Solid	[5]
Color	Light yellow to brown	[5]
LogP	2.1698	[2]

## Solubility Profile

While specific quantitative solubility data (e.g., in g/100mL) for **2-Bromo-3-nitrobenzaldehyde** in a range of common laboratory solvents is not readily available in the public domain, a qualitative assessment can be made based on the principle of "like dissolves like". The presence of polar functional groups (aldehyde and nitro groups) suggests some solubility in polar organic solvents. However, the overall aromatic structure and the bromine atom contribute to its nonpolar character, suggesting solubility in less polar solvents as well.

Based on the solubility of structurally similar compounds and general principles of organic chemistry, the following qualitative solubility profile can be inferred:

Solvent Class	Common Examples	Expected Solubility	Rationale
Polar Aprotic	Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate	Soluble	The polarity of these solvents can interact favorably with the polar aldehyde and nitro groups of the molecule. THF and DCM are mentioned as solvents in its synthesis. <a href="#">[1]</a> <a href="#">[6]</a>
Polar Protic	Methanol, Ethanol	Moderately Soluble	The potential for hydrogen bonding with the aldehyde and nitro groups may be limited, but some solubility is expected due to the polarity of the solvents.
Nonpolar	Hexane, Toluene	Sparingly Soluble to Insoluble	The significant polarity of the nitro and aldehyde groups will likely limit solubility in highly nonpolar solvents.
Aqueous	Water	Insoluble	The large, nonpolar aromatic ring and the lack of significant hydrogen bond donating groups suggest very low solubility in water. <a href="#">[7]</a> <a href="#">[8]</a>

## Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like **2-Bromo-3-nitrobenzaldehyde**, adapted from standard laboratory procedures.<sup>[7][9][10][11]</sup>

## Materials:

- **2-Bromo-3-nitrobenzaldehyde** (high purity)
- Selected solvents (analytical grade)
- Analytical balance
- Vials with sealed caps
- Constant temperature shaker or water bath
- Centrifuge or syringe filters (e.g., 0.45  $\mu\text{m}$ )
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

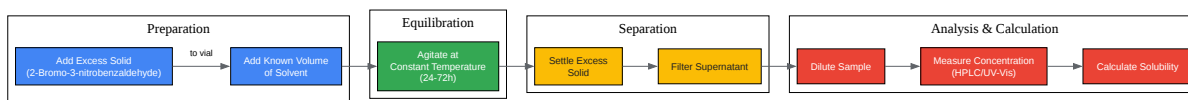
## Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of solid **2-Bromo-3-nitrobenzaldehyde** to a series of labeled vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.<sup>[11]</sup>
  - Accurately add a known volume of each test solvent to the respective vials.
  - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
  - Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.<sup>[11]</sup>

- Sample Separation:
  - After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
  - Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.
- Analysis:
  - Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
  - Determine the concentration of **2-Bromo-3-nitrobenzaldehyde** in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
- Calculation:
  - Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The results can be expressed in various units, such as g/100mL or mol/L.

## Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.



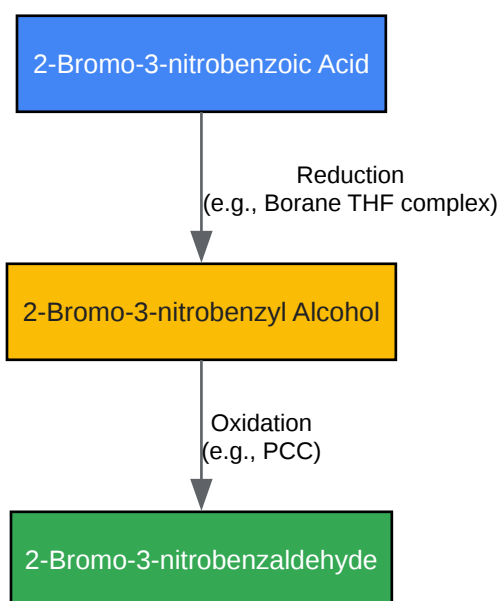
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Caption: Experimental workflow for determining the solubility of **2-Bromo-3-nitrobenzaldehyde**.

## Synthesis Pathway Overview

**2-Bromo-3-nitrobenzaldehyde** is a versatile building block in organic synthesis.[1] A common synthetic route involves a two-step process starting from 2-bromo-3-nitrobenzoic acid. This involves the reduction of the carboxylic acid to the corresponding alcohol, followed by selective oxidation to the aldehyde.[1]

The diagram below outlines this synthetic relationship.



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Caption: A two-step synthesis of **2-Bromo-3-nitrobenzaldehyde**.

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Address: 3281 E Guasti Rd

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